3-(Ethanesulfonyl)aniline
Overview
Description
3-(Ethanesulfonyl)aniline is an organic compound with the molecular formula C8H11NO2S. It is characterized by the presence of an aniline group substituted with an ethanesulfonyl group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
3-(Ethanesulfonyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Ethanesulfonyl)aniline involves its interaction with various molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aniline ring. This can affect the compound’s ability to participate in chemical reactions and interact with biological molecules. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonyl)aniline: Similar structure but with a methyl group instead of an ethyl group.
4-(Ethanesulfonyl)aniline: The sulfonyl group is at the para position instead of the meta position.
2-(Ethanesulfonyl)aniline: The sulfonyl group is at the ortho position instead of the meta position.
Uniqueness
3-(Ethanesulfonyl)aniline is unique due to the specific positioning of the ethanesulfonyl group at the meta position, which can influence its chemical reactivity and interactions differently compared to its ortho and para counterparts. This unique positioning can lead to distinct properties and applications in various fields .
Biological Activity
3-(Ethanesulfonyl)aniline, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethanesulfonyl group attached to an aniline structure, which may enhance its interaction with biological targets. The following sections will explore the biological activity of this compound, supported by data tables and research findings.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 186.23 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Antimicrobial Activity
Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial properties . The sulfonamide group is known to enhance the biological activity of compounds through improved binding interactions with bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This mechanism suggests that this compound may be effective against a range of microbial pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231 by disrupting tubulin polymerization, a critical process in cell division.
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of various aniline derivatives, including those similar to this compound, revealed that modifications at the sulfonamide position significantly influence biological activity. Compounds with electron-withdrawing groups at specific positions exhibited enhanced antiproliferative effects against cancer cells.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
- Disruption of Microtubule Dynamics : By interfering with tubulin polymerization, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells |
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Bromo-3-(ethanesulfonyl)aniline | Bromine on phenyl ring | Enhanced chemical reactivity |
4-Chloro-3-(ethanesulfonyl)aniline | Chlorine substituent | Different electronic properties |
Properties
IUPAC Name |
3-ethylsulfonylaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-2-12(10,11)8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIQLGLOYPISKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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